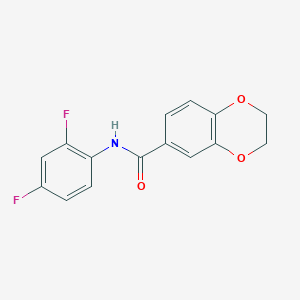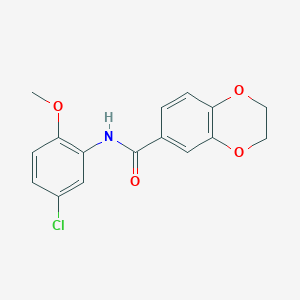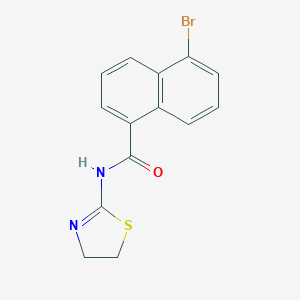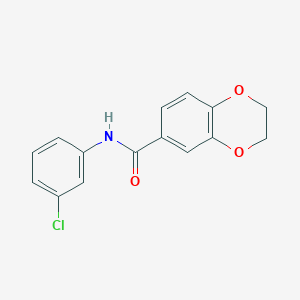![molecular formula C19H14ClN3O2S2 B251750 2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B251750.png)
2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzamide core and a thienylcarbonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzamide to introduce the chlorine atom. This is followed by the introduction of the thienylcarbonyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thienylcarbonyl group to a thienylmethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- 2-chloro-N-[3-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide
Uniqueness
2-CHLORO-N-(3-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}PHENYL)BENZAMIDE is unique due to the presence of the thienylcarbonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14ClN3O2S2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-15-8-2-1-7-14(15)17(24)21-12-5-3-6-13(11-12)22-19(26)23-18(25)16-9-4-10-27-16/h1-11H,(H,21,24)(H2,22,23,25,26) |
InChI Key |
HRTSJPMAZCFFQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B251681.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251693.png)
